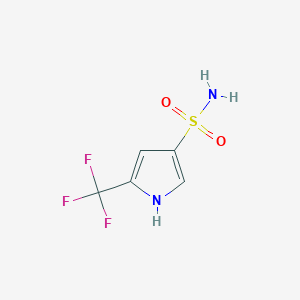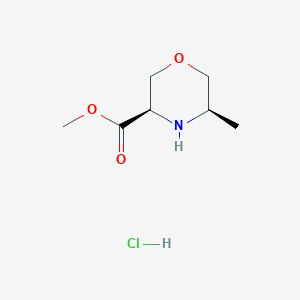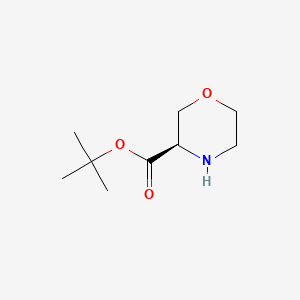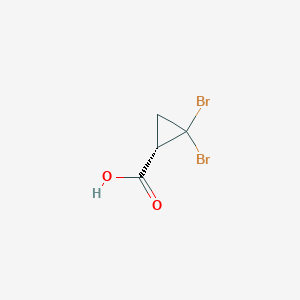
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two bromine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dibromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of dibromoalkanes with carboxylic acid derivatives under specific conditions. For instance, the cyclopropanation can be achieved using diazo compounds, ylides, or carbene intermediates . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced to form different functional groups.
Addition Reactions: The cyclopropane ring can participate in addition reactions, especially under acidic or basic conditions
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropane derivatives, while oxidation and reduction can lead to the formation of ketones, alcohols, or other carboxylic acid derivatives.
Scientific Research Applications
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme mechanisms and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (1S)-2,2-Dibromocyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine atoms and the strained cyclopropane ring can influence the reactivity and binding affinity of the compound. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromocyclopropane-1-carboxylic acid: Lacks the second bromine atom, leading to different reactivity and applications.
Cyclopropane-1-carboxylic acid: Without bromine atoms, it exhibits different chemical properties and uses.
2,2-Dichlorocyclopropane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine, affecting its chemical behavior
Uniqueness
(1S)-2,2-Dibromocyclopropane-1-carboxylic acid is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and potential applications. The strained cyclopropane ring adds to its distinctiveness, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C4H4Br2O2 |
|---|---|
Molecular Weight |
243.88 g/mol |
IUPAC Name |
(1S)-2,2-dibromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m0/s1 |
InChI Key |
ZZQWHIVRLNQEDZ-REOHCLBHSA-N |
Isomeric SMILES |
C1[C@H](C1(Br)Br)C(=O)O |
Canonical SMILES |
C1C(C1(Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
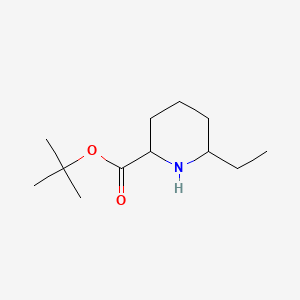
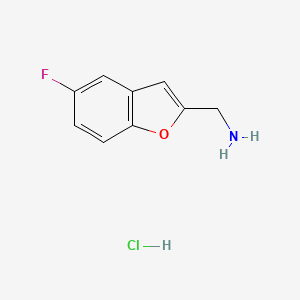
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
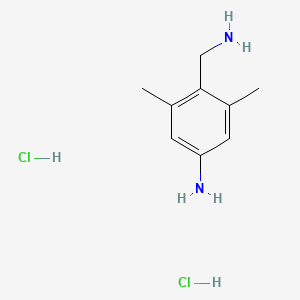
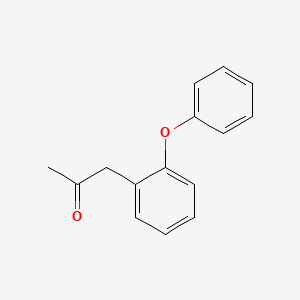
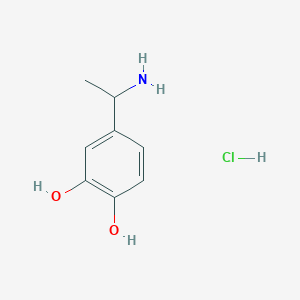
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
